Cas no 2377030-95-8 (Azetidine, 3-bicyclo[1.1.1]pent-1-yl-)
![Azetidine, 3-bicyclo[1.1.1]pent-1-yl- structure](https://ja.kuujia.com/scimg/cas/2377030-95-8x500.png)
Azetidine, 3-bicyclo[1.1.1]pent-1-yl- 化学的及び物理的性質
名前と識別子
-
- Azetidine, 3-bicyclo[1.1.1]pent-1-yl-
-
- インチ: 1S/C8H13N/c1-6-2-8(1,3-6)7-4-9-5-7/h6-7,9H,1-5H2
- InChIKey: OCKPCOCMCGTJIP-UHFFFAOYSA-N
- ほほえんだ: N1CC(C23CC(C2)C3)C1
じっけんとくせい
- 密度みつど: 1.171±0.06 g/cm3(Predicted)
- ふってん: 189.7±8.0 °C(Predicted)
- 酸性度係数(pKa): 11.25±0.40(Predicted)
Azetidine, 3-bicyclo[1.1.1]pent-1-yl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7434338-0.5g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 95.0% | 0.5g |
$2910.0 | 2025-03-11 | |
Enamine | EN300-7434338-10.0g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 95.0% | 10.0g |
$13032.0 | 2025-03-11 | |
Enamine | EN300-7434338-0.05g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 95.0% | 0.05g |
$2545.0 | 2025-03-11 | |
Enamine | EN300-37466787-0.5g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 0.5g |
$2910.0 | 2023-07-09 | ||
Enamine | EN300-37466787-10.0g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 10.0g |
$13032.0 | 2023-07-09 | ||
Enamine | EN300-7434338-0.25g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 95.0% | 0.25g |
$2789.0 | 2025-03-11 | |
Enamine | EN300-7434338-1.0g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 95.0% | 1.0g |
$3031.0 | 2025-03-11 | |
Enamine | EN300-37466787-5.0g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 5.0g |
$8790.0 | 2023-07-09 | ||
Enamine | EN300-37466787-2.5g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 2.5g |
$5940.0 | 2023-07-09 | ||
Enamine | EN300-37466787-0.1g |
3-{bicyclo[1.1.1]pentan-1-yl}azetidine |
2377030-95-8 | 0.1g |
$2668.0 | 2023-07-09 |
Azetidine, 3-bicyclo[1.1.1]pent-1-yl- 関連文献
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
Azetidine, 3-bicyclo[1.1.1]pent-1-yl-に関する追加情報
Azetidine, 3-bicyclo[1.1.1]pent-1-yl- (CAS No. 2377030-95-8): A Comprehensive Overview in Modern Chemical Biology
Azetidine, 3-bicyclo[1.1.1]pent-1-yl-, identified by the Chemical Abstracts Service Number (CAS No.) 2377030-95-8, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the azetidine class, characterized by a five-membered ring containing two nitrogen atoms, which imparts unique electronic and steric properties. The presence of a bicyclo[1.1.1]pentane substituent further enhances its molecular complexity, making it a promising candidate for various biological applications.
The synthesis and characterization of Azetidine, 3-bicyclo[1.1.1]pent-1-yl- involve sophisticated organic chemistry techniques, including ring-closing metathesis and transition metal-catalyzed reactions. These methodologies ensure the precise construction of the heterocyclic core while allowing for functional group modifications that tailor its biological activity. The compound's structural motif is particularly fascinating due to its ability to mimic natural products and bioactive scaffolds, which has implications for drug discovery and development.
In recent years, there has been a surge in research focused on azetidine derivatives due to their potential as pharmacophores in medicinal chemistry. The< strong> bicyclo[1.1.1]pentane moiety introduces conformational constraints that can influence binding interactions with biological targets, such as enzymes and receptors. This structural feature has been exploited to design molecules with enhanced affinity and selectivity, crucial factors in the development of novel therapeutic agents.
One of the most compelling aspects of Azetidine, 3-bicyclo[1.1.1]pent-1-yl- is its versatility in serving as a building block for more complex molecules. Researchers have leveraged this compound to synthesize analogs with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, recent studies have demonstrated that certain derivatives exhibit potent inhibitory effects on key enzymes involved in cancer cell proliferation and metastasis.
The biological evaluation of Azetidine, 3-bicyclo[1.1.1]pent-1-yl- has revealed intriguing interactions with target proteins, providing insights into its mechanism of action. These studies often employ high-throughput screening techniques and structural biology approaches to elucidate how the compound interacts with its biological counterparts. Such information is invaluable for optimizing its pharmacological properties and developing it into a lead compound for further drug development.
The synthetic accessibility of Azetidine, 3-bicyclo[1.1.1]pent-1-yl- is another critical factor contributing to its significance in chemical biology. Efficient synthetic routes allow for scalable production, which is essential for both preclinical studies and potential clinical applications. Advances in synthetic methodologies have enabled the preparation of large libraries of derivatives, facilitating rapid screening and identification of promising candidates.
Emerging research also highlights the potential of Azetidine, 3-bicyclo[1.1.1]pent-1-yl- in addressing unmet medical needs by targeting neglected diseases or underserved therapeutic areas. Its unique structural features make it an attractive scaffold for designing molecules that can overcome existing challenges in drug development, such as poor bioavailability or resistance mechanisms.
The future prospects of Azetidine, 3-bicyclo[1.1.1]pent-1-yl- are promising, with ongoing investigations exploring its role in novel drug discovery programs. Collaborative efforts between academia and industry are likely to accelerate the translation of these findings into clinical applications, bringing new treatments to patients worldwide.
In conclusion, Azetidine, 3-bicyclo[1.1.1]pent-1-yl- (CAS No. 2377030-95-8) represents a significant advancement in chemical biology and pharmaceutical research due to its unique structure and versatile applications.< strong>Bicyclo[[ ] [] [] ] ]pentane substituent contributes to its molecular complexity and biological relevance, making it a valuable tool for drug discovery and development.
2377030-95-8 (Azetidine, 3-bicyclo[1.1.1]pent-1-yl-) 関連製品
- 1522308-55-9(1-(1-methyl-1H-indol-2-yl)propan-2-one)
- 2361721-53-9(1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one)
- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)
- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
- 2171622-59-4(4-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)
- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)
- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2034432-43-2(2-({1-[2-(2-fluorophenyl)acetyl]piperidin-3-yl}oxy)pyridine-4-carbonitrile)
- 899738-31-9(methyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)
- 1339148-07-0(2,2-dimethyl-3-(oxolan-2-yl)propanoic acid)



